

Physical and chemical properties of 1,4-Dichlorobutan-2-one.

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Compound of Interest

Compound Name: 1,4-Dichlorobutan-2-one

Cat. No.: B095312

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An In-depth Technical Guide to 1,4-Dichlorobutan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1,4-Dichlorobutan-2-one**. Due to a notable lack of publicly available experimental data, this document primarily relies on computed properties and highlights areas where further research is required. The guide includes a summary of identifier information, computed physical and chemical data, and known hazard classifications. Additionally, a plausible synthetic route and a conceptual reactivity diagram are presented to aid researchers in understanding and utilizing this compound.

Introduction

1,4-Dichlorobutan-2-one is a halogenated ketone of interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive ketone group and two primary alkyl chloride moieties, suggests its potential as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. This guide aims to consolidate the available information on this compound to support ongoing and future research endeavors.

Physical and Chemical Properties

A comprehensive search of scientific literature and chemical databases reveals a significant gap in the experimental data for the physical and chemical properties of **1,4-Dichlorobutan-2-one**. The following table summarizes the available computed data from reputable sources.

Property	Value	Source
Molecular Formula	C4H6Cl2O	PubChem[1]
Molecular Weight	140.99 g/mol	PubChem[1]
IUPAC Name	1,4-dichlorobutan-2-one	PubChem[1]
CAS Number	16714-78-6	PubChem[1]
Boiling Point	Data Not Available	
Melting Point	Data Not Available	
Density	Data Not Available	
Solubility	Data Not Available	
Computed XLogP3-AA	1.1	PubChem[1]
Computed Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Computed Heavy Atom Count	7	PubChem[1]

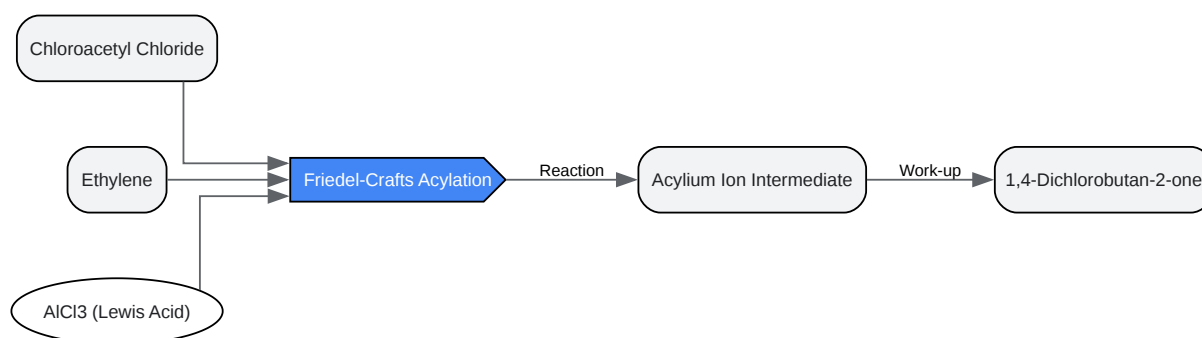
Spectroscopic Data

Detailed experimental spectroscopic data (NMR, Mass Spectrometry, IR) for **1,4-Dichlorobutan-2-one** are not readily available in the public domain. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **1,4-Dichlorobutan-2-one** is not widely published, a plausible synthetic route involves the Friedel-Crafts acylation of

ethylene with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

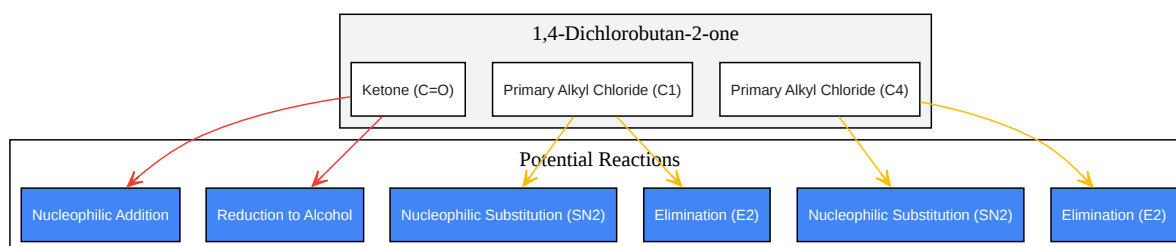


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A proposed synthetic workflow for **1,4-Dichlorobutan-2-one**.

Chemical Reactivity

The chemical reactivity of **1,4-Dichlorobutan-2-one** is dictated by its functional groups: a ketone and two primary alkyl chlorides. This combination allows for a variety of potential chemical transformations.



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Potential reactivity pathways of **1,4-Dichlorobutan-2-one**.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1,4-Dichlorobutan-2-one** is classified with the following hazards:

- Causes skin irritation (H315)[1]
- Causes serious eye damage (H318)[1]
- May cause respiratory irritation (H335)[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

1,4-Dichlorobutan-2-one presents itself as a potentially valuable, yet undercharacterized, chemical entity. The lack of comprehensive experimental data on its physical, chemical, and spectroscopic properties underscores a clear need for further investigation. This guide provides a foundational summary of the currently available information and theoretical considerations to assist researchers in their work with this compound. The synthesis and reactivity pathways proposed herein offer a starting point for the exploration and application of **1,4-Dichlorobutan-2-one** in various fields of chemical science.

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References

- 1. 1,4-Dichlorobutan-2-one | C₄H₆Cl₂O | CID 85563 - PubChem [pubchem.ncbi.nlm.nih.gov]
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